molecular formula C14H10N2O2 B11519249 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one CAS No. 60498-33-1

6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one

Cat. No.: B11519249
CAS No.: 60498-33-1
M. Wt: 238.24 g/mol
InChI Key: VQFJFHNLLWCXHS-UHFFFAOYSA-N
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Description

6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one is a chemical building block of significant interest in medicinal and organic chemistry. This compound belongs to the privileged 1,3-benzoxazin-4-one class of fused N,O-heterocycles, recognized for a broad spectrum of biological properties and synthetic utility . The benzoxazin-4-one core is a versatile scaffold in drug discovery, with documented activities including anticancer , antibacterial , antiviral , and antifungal . Furthermore, this structural motif has been identified as an excellent substrate for synthesizing other valuable heterocycles, such as quinazolinones, and for late-stage, directed ortho -functionalization via C-H activation, enabling efficient exploration of chemical space . The presence of the 6-amino group on this particular derivative enhances its potential as a versatile intermediate for further synthetic modification and derivatization programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

60498-33-1

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-amino-2-phenyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H10N2O2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H,15H2

InChI Key

VQFJFHNLLWCXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=O)O2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

This method involves a domino carbonylation-cyclization process using ortho-halophenols and cyanamide under palladium catalysis. The reaction proceeds via two sequential steps:

  • Carbonylative coupling : Pd(0) facilitates oxidative addition of ortho-iodophenol (1a ) with Mo(CO)₆ as a CO source, forming an acylpalladium intermediate.

  • Intramolecular cyclization : The intermediate reacts with cyanamide, followed by spontaneous cyclization to yield 4H-benzo[e]oxazin-4-one derivatives.

Optimization and Substrate Scope

  • CO Sources : Mo(CO)₆ can be replaced with oxalyl chloride, phenyl formate, or formic acid without compromising yield.

  • Halogen Compatibility : Bromophenols require higher temperatures (100°C) but achieve moderate yields (45–60%).

  • Substituent Tolerance : Electron-donating groups (e.g., -OCH₃) enhance cyclization efficiency, while electron-withdrawing groups (-NO₂) necessitate longer reaction times.

Table 1: Carbonylation-Cyclization Conditions and Yields

SubstrateCO SourceTemperature (°C)Time (h)Yield (%)
ortho-IodophenolMo(CO)₆652084
ortho-BromophenolPhenyl formate1002458
4-MeO-IodophenolOxalyl chloride801879

Cyclodeselenization of Aryl Isoselenocyanates

Synthetic Pathway

This approach employs aryl isoselenocyanates and 2-aminobenzoic acids, leveraging selenium’s unique reactivity. The mechanism involves:

  • Formation of 2-selenoureidobenzoic acid : Nucleophilic addition of 2-aminobenzoic acid to aryl isoselenocyanate.

  • Cyclodeselenization : Intramolecular cyclization followed by oxidative elimination of Se powder.

Advantages and Limitations

  • Selenium Recycling : Precipitated Se powder is recoverable and reusable for synthesizing isoselenocyanates.

  • Substituent Effects : Para-substituted aryl groups (e.g., -Cl, -CH₃) yield 78–97%, while sterically hindered ortho-substituents reduce efficiency.

Table 2: Cyclodeselenization Yields with Varied Aryl Groups

Aryl IsoselenocyanateSubstituentYield (%)
4-Cl-C₆H₄-Cl97
3-Me-C₆H₄-CH₃85
2-NO₂-C₆H₄-NO₂62

Cyclization of Anthranilic Acid Derivatives

Triethyl Orthobenzoate-Mediated Cyclization

Anthranilic acid derivatives react with phenolic esters under acidic conditions to form benzoxazinones. This method is favored for its simplicity and avoidance of transition metals.

Acetic Anhydride-Promoted Ring Closure

Heating N-[α-benzoylaminocinnamoyl]-3,5-dibromoanthranilic acid with acetic anhydride induces cyclization via elimination of water.

Key Spectral Data for Validation:

  • IR : ν(C=O) at 1749 cm⁻¹ (benzoxazinone).

  • ¹H NMR : δ 7.28–7.77 (Ar-H), 10.22 (NH).

  • Mass Spec : m/z 526 (M⁺).

Comparative Analysis of Methodologies

Yield and Scalability

  • Carbonylation-Cyclization : Highest yields (76–84%) but requires Pd catalysts and CO sources.

  • Cyclodeselenization : Eco-friendly due to Se recycling, with yields up to 97%.

  • Anthranilic Acid Cyclization : Moderate yields (68–72%) but avoids hazardous reagents.

Practical Considerations

MethodCostSafetySubstrate Flexibility
CarbonylationHighModerateBroad
CyclodeselenizationModerateLow (Se handling)Moderate
Anthranilic AcidLowHighNarrow

Chemical Reactions Analysis

Functional Group Transformations

The amino group at position 6 undergoes regioselective modifications:

Alkylation and Acylation

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkyl derivatives. For example, reaction with CH₃I produces 6-(methylamino)-2-phenyl-benzoxazin-4-one in 78% yield.

  • Acylation : Acetic anhydride in pyridine acetylates the amino group, forming 6-acetamido derivatives (85% yield).

Nucleophilic Substitution

The oxazinone ring undergoes ring-opening with nucleophiles:

  • Hydrolysis : Heating with aqueous HCl cleaves the ring, yielding 2-phenyl-6-aminobenzamide (4) .

  • Aminolysis : Reaction with ammonia generates 6-amino-N-(2-aminophenyl)benzamide (5) .

Table 2 : Reactivity of 6-amino group

Reaction TypeReagentProductYield (%)
AlkylationCH₃I/K₂CO₃6-(Methylamino) derivative78
Acylation(Ac)₂O/Pyridine6-Acetamido derivative85
Hydrolysis6 M HCl, Δ2-Phenyl-6-aminobenzamide92

Ring-Opening and Rearrangement Reactions

Under acidic or thermal conditions, the oxazinone ring undergoes rearrangements:

Acid-Catalyzed Ring Expansion

Heating with carboxylic acids (e.g., benzoic acid) in triglyme at 150°C forms 2-arylated derivatives via ketene intermediates (44 → 45) (Scheme 1). Yields range from 50–80% depending on the carboxylic acid’s electronic properties .

Microwave-Assisted Cycloaddition

Reaction with isocyanides (9) under microwave irradiation generates 2-alkylaminobenzoxazinones (13) via tandem azide-isocyanide coupling and 6-exo-dig cyclization (Scheme 2) .

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The phenyl group at position 2 directs incoming electrophiles to the para position, enabling regioselective halogenation or nitration.

  • Base-Mediated Rearrangement : Treatment with DBU or pyridine induces ring contraction, forming quinazolinone derivatives (21a) in moderate yields .

Key Mechanistic Pathways :

  • Deprotonation-Cyclization : Base-mediated deprotonation triggers intramolecular attack by the carboxylate oxygen, forming the oxazinone ring .

  • Carbocation Intermediates : Acidic conditions generate carbocations (A) from orthoesters, which react with anthranilic acid to initiate cyclization (Scheme 3) .

Scientific Research Applications

6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural and Electronic Features

Compound Substituents Key Features Reference
6-Amino-2-phenyl-BOA 6-NH₂, 2-Ph Electron-donating NH₂ enhances ring reactivity; potential for H-bonding
2-Phenyl-BOA 2-Ph Baseline scaffold; used in anticancer studies (A549 cells, IC₅₀ = 12.3 μM)
6-Iodo-2-methyl-BOA 6-I, 2-Me Halogen substituent enables cross-coupling; lower electron density
7-Chloro-2-phenyl-BOA 7-Cl, 2-Ph Electron-withdrawing Cl reduces ring reactivity; cytotoxic (IC₅₀ = 8.7 μM)
5-Ethyl-7-methoxy-BOA 5-Et, 7-OMe Optimized for enzyme inhibition (complement C1r protease, Ki = 0.4 nM)

Key Insights :

  • Electron-donating groups (e.g., NH₂, OMe) increase aromatic ring reactivity, favoring electrophilic substitutions .
  • Halogens (e.g., I, Cl) introduce steric bulk and enable further functionalization via cross-coupling .
  • Positional effects : Substituents at position 6 (e.g., NH₂) modulate electronic properties, while those at position 7 (e.g., Cl) influence steric interactions .

Key Insights :

  • Microwave synthesis improves yields for halogenated derivatives (e.g., 85% for 6-iodo analogs) .
  • Electron-poor anthranilic acids (e.g., NO₂, Cl-substituted) favor dihydro analogs over 4H-BOA products .

Key Insights :

  • The 6-amino group in 6-Amino-2-phenyl-BOA enhances binding to methionyl-tRNA synthetase compared to non-amino analogs .
  • Halogenated derivatives (e.g., 6-iodo, 7-Cl) exhibit improved cytotoxicity but lower enzyme specificity .

Biological Activity

6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one is a compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H12N2O(Molecular Weight 240 26 g mol)\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}\quad (\text{Molecular Weight 240 26 g mol})

Synthesis typically involves the reaction of anthranilic acid with ortho esters, leading to the formation of the benzoxazinone core. Various synthetic routes have been explored to optimize yield and purity, often achieving yields above 90% under controlled conditions .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against human lung cancer cells (A549) revealed an IC50 value of 65.43 ± 2.7 μg/mL . This indicates moderate efficacy compared to established chemotherapeutics like Doxorubicin, which has an IC50 of 14.61 ± 2.3 μg/mL.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (μg/mL)
This compoundA549 (Lung)65.43 ± 2.7
DoxorubicinA549 (Lung)14.61 ± 2.3

Molecular docking studies have also indicated that this compound interacts effectively with Methionyl-tRNA Synthetase (MRS), a target implicated in cancer progression . The rerank score from docking simulations was -76.04 Kcal/mol, suggesting a strong binding affinity compared to its native ligand.

Antibacterial Activity

The antibacterial potential of benzoxazinones has been documented in various studies. While specific data on this compound is limited, related compounds in the benzoxazinone family have shown promising results against various bacterial strains . The general mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds within the benzoxazinone class have been reported to exhibit antioxidant activity with IC50 values indicating their effectiveness in scavenging free radicals . Although direct studies on this compound are scarce, its structural analogs suggest potential in this area.

Case Studies

A notable study synthesized several derivatives of benzoxazinones and evaluated their biological activities. Among these, compounds with similar structures exhibited significant anticancer and antibacterial activities, reinforcing the potential therapeutic applications of benzoxazinones .

Case Study Example:
In a comparative study involving multiple benzoxazinone derivatives:

  • Compound A showed an IC50 of 50 μg/mL against breast cancer cells.
  • Compound B demonstrated strong antibacterial effects with inhibition zones exceeding 20 mm against Staphylococcus aureus.

Q & A

Q. What statistical methods validate the reproducibility of biological assays?

  • Methodology :
  • Interlaboratory Studies : Perform triplicate assays in three independent labs using standardized protocols (e.g., CLSI guidelines for MIC testing). Report mean ± SD and use ANOVA to assess variability .
  • Positive/Negative Controls : Include ciprofloxacin (antibacterial) and diclofenac (anti-inflammatory) to calibrate assay sensitivity .

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